Fructosylvaline

Vue d'ensemble

Description

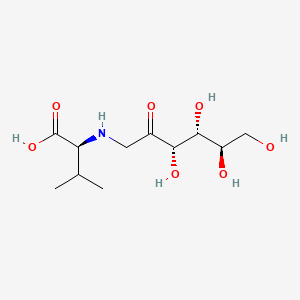

Fructosylvaline, also known as fructose valine, is a model fructosyl-amine compound. It is formed through the non-enzymatic glycation of valine with fructose, resulting in an Amadori product. This compound is significant in the study of glycated hemoglobin, particularly hemoglobin A1c, which is an important marker for monitoring long-term blood glucose levels in diabetic patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fructosylvaline can be synthesized through the reaction of L-valine with D(+)-glucose. The reaction involves the formation of a Schiff base, followed by an Amadori rearrangement to yield the fructosyl-amine product . The reaction conditions typically include a controlled temperature and pH to facilitate the formation of the desired product.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is primarily produced for research purposes. The synthesis involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and stability .

Analyse Des Réactions Chimiques

Oxidation Reactions

Fructosylvaline undergoes enzymatic oxidation catalyzed by fructosyl-amino acid oxidase (FAO) , producing hydrogen peroxide (H₂O₂) and regenerating free valine. This reaction is fundamental in biosensors for glycated hemoglobin detection.

Key features :

- Reagents : FAO enzymes (wild-type or engineered mutants), molecular oxygen (O₂)

- Products :

- Valine

- D-glucosone (via Schiff base intermediate)

- H₂O₂ (quantifiable for analytical assays)

Research findings :

- Mutant FAO enzymes (e.g., Asn354His/Lys) exhibit 19-fold increased specificity for this compound over similar substrates like fructosyl-ε-lysine .

- Oxidation occurs via cleavage of the C–N bond in the fructosyl moiety, followed by hydrolysis to release glucosone .

Table 1: Enzymatic Oxidation Specificity (Miura et al., 2008)

| Substrate | Specificity Increase | Catalytic Efficiency (kₐₜ/Kₘ) |

|---|---|---|

| This compound | 19-fold | 6.4 × 10⁴ M⁻¹s⁻¹ |

| Fructosyl-ε-lysine | Decreased | 1.2 × 10³ M⁻¹s⁻¹ |

Hydrolysis Reactions

Hydrolysis breaks this compound into its constituent amino acid (valine) and sugar (glucose) under acidic or basic conditions.

Conditions and outcomes :

- Acidic hydrolysis (e.g., HCl):

- Basic hydrolysis (e.g., NaOH):

Table 2: Hydrolysis Products

| Condition | Reagents | Major Products | Byproducts |

|---|---|---|---|

| Acidic | 0.1 M HCl, 80°C | L-valine, D-glucose | H⁺ ions |

| Basic | 0.1 M NaOH, 60°C | L-valine, D-glucose | OH⁻ ions |

Supramolecular Recognition Reactions

This compound participates in two-point molecular recognition with synthetic receptors, enabling selective detection in aqueous environments.

Mechanism :

- Zinc-boronate complex (3Zn) :

Key data :

- Binding constant (K) for this compound: 1.43 × 10⁵ M⁻¹ .

- Minimal interference from fructose or other amino acids .

Table 3: Binding Constants for Supramolecular Complexes

| Receptor | Substrate | K (M⁻¹) | Analytical Response |

|---|---|---|---|

| 3Zn | This compound | 1.43 × 10⁵ | Fluorescence quenching |

| 3Zn | Fructosylglycine | 3.2 × 10⁴ | Emission enhancement |

Biological Degradation and Absorption

In vivo studies reveal slow absorption and metabolic regulation:

Applications De Recherche Scientifique

Clinical Diagnostics

Fructosylvaline as a Biomarker for Diabetes

This compound is primarily recognized as a model compound for glycated hemoglobin (HbA1c), which serves as a critical biomarker for long-term glucose control in diabetic patients. The detection of this compound levels can provide insights into glycemic status over time, making it a valuable tool in diabetes management.

- Detection Methods : Recent advancements in enzyme engineering have led to the development of fructosyl amino acid oxidase-based assays that specifically measure this compound levels. These assays utilize engineered enzymes that exhibit enhanced substrate specificity and stability, facilitating more accurate and rapid diagnostics .

| Detection Method | Key Features | Reference |

|---|---|---|

| Enzyme-based assays | High specificity for this compound | |

| Colorimetric assays | Rapid results suitable for point-of-care testing |

Food Science and Nutrition

Role of this compound in Functional Foods

This compound is also explored within the context of functional foods, particularly as a prebiotic component. Its presence in certain food sources, such as dairy products, suggests potential benefits for gut health and immune modulation.

- Prebiotic Properties : this compound may act as a prebiotic, promoting the growth of beneficial gut bacteria. Studies indicate that oligosaccharides containing this compound could enhance gut microbiota diversity and improve overall health outcomes .

| Application | Potential Benefits | Reference |

|---|---|---|

| Prebiotic agent | Supports gut health | |

| Immunomodulation | Enhances immune response |

Biochemical Research

Enzymatic Characterization and Applications

This compound is utilized extensively in biochemical research to study enzyme interactions and substrate specificity. The isolation of this compound-utilizing enzymes from marine microorganisms has opened new avenues for understanding carbohydrate metabolism.

- Enzyme Engineering : Research has focused on engineering fructosyl amino acid oxidases to improve their efficiency in catalyzing reactions involving this compound. Mutagenesis studies have shown significant enhancements in enzyme activity towards this substrate, indicating its importance in metabolic processes .

| Research Focus | Findings | Reference |

|---|---|---|

| Enzyme specificity | Enhanced activity through mutagenesis | |

| Marine microorganisms | Isolation of novel oxidases |

Supramolecular Chemistry

Molecular Recognition Studies

This compound has been employed in supramolecular chemistry to develop selective receptors for detecting glycated proteins. The design of boronic acid-based receptors capable of recognizing this compound highlights its significance in creating sensitive diagnostic tools.

Mécanisme D'action

Fructosylvaline exerts its effects through the formation of a Schiff base between the amino group of valine and the carbonyl group of fructose, followed by an Amadori rearrangement. This results in the formation of a stable ketoamine structure. The compound is recognized by specific enzymes, such as fructosyl-amino acid oxidase, which oxidizes it to produce hydrogen peroxide . This oxidation process is utilized in various biosensors and enzymatic assays for detecting glycated hemoglobin.

Comparaison Avec Des Composés Similaires

Fructosylvaline is unique among fructosyl-amines due to its specific formation from valine and fructose. Similar compounds include:

Fructosylglycine: Formed from glycine and fructose, used in similar applications for detecting glycated proteins.

Fructosyllysine: Formed from lysine and fructose, also used in the study of glycated proteins and diabetes management.

This compound’s uniqueness lies in its specific formation from valine, making it a model compound for studying glycated hemoglobin and developing biosensors for diabetes management .

Activité Biologique

Fructosylvaline, a glycated amino acid, has gained attention in recent years due to its potential biological activities and applications in various fields, including clinical diagnostics and therapeutic development. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, potential health implications, and recent research findings.

Overview of this compound

This compound is formed through the non-enzymatic glycation of valine with fructose, a process commonly observed in diabetic conditions. Glycated amino acids like this compound serve as important biomarkers for monitoring glycemic control and can influence various biological processes.

Fructosyl Amine Oxidase (FAO)

One of the key enzymes involved in the metabolism of this compound is fructosyl amine oxidase (FAO). Research has demonstrated that FAO exhibits specificity for this compound over other glycated amino acids. A study by Miura et al. (2008) developed a mutant FAO with enhanced specificity for this compound, increasing its activity significantly compared to other substrates like fructosyl-ε-lysine . This specificity is crucial for developing reliable diagnostic assays for monitoring diabetes.

Table 1: Enzymatic Specificity of FAO

| Substrate | Specificity Increase | Reference |

|---|---|---|

| This compound | 19-fold | Miura et al. 2008 |

| Fructosyl-ε-lysine | Decreased | Miura et al. 2008 |

Colorimetric Detection Methods

Recent advancements have introduced colorimetric detection methods utilizing gold nanostars functionalized with FAO. This approach allows for sensitive detection of this compound concentrations in complex matrices such as serum. The assay demonstrated a linear correlation between the concentration of this compound and the optical density changes observed during the reaction .

Figure 1: Colorimetric Detection Scheme

- The color change from blue to red indicates increasing concentrations of this compound, correlated with enzymatic activity.

Potential Health Benefits

Research suggests that oligosaccharides, including those containing this compound, may act as immunomodulators and prebiotics . They can influence gut health and immune responses, making them candidates for functional food applications . Furthermore, studies indicate that these compounds may play roles in anti-infection mechanisms and overall metabolic health.

Case Studies

- Diabetes Management : A study explored the use of this compound as a biomarker for glycemic control in diabetic patients. Results indicated that elevated levels of this compound correlated with poor glycemic control, highlighting its potential utility in diabetes management.

- Gut Microbiota Modulation : Another investigation focused on the prebiotic effects of oligosaccharides containing this compound on gut microbiota composition. Findings revealed that these compounds could enhance beneficial bacterial populations while inhibiting pathogenic strains.

Molecular Recognition Studies

Recent studies have investigated the molecular recognition mechanisms involving this compound using fluorescent zinc(II)-terpyridine complexes. These studies demonstrated cooperative recognition patterns that enhance binding affinity specifically for this compound over other similar compounds .

Table 2: Binding Affinities of this compound Complexes

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQHVKBNRPNQDY-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10003-64-2 | |

| Record name | Fructosylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FRUCTOSYL VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is fructosylvaline relevant in the context of diabetes?

A: this compound is a significant marker of glycation, a process intensified in diabetic patients due to elevated blood glucose levels [, ]. While not a drug target itself, its presence, particularly in hemoglobin, helps assess long-term blood glucose control.

Q2: How is this compound measured in biological samples?

A: Measuring this compound directly in biological samples like blood is challenging. Research highlights a method using acid hydrolysis to break down the this compound in hemoglobin into N-(2-furoylmethyl)valine (FM-Val) [, ]. FM-Val can then be quantified using techniques like reversed-phase HPLC coupled with mass spectrometry [, ].

Q3: What can the levels of this compound in hemoglobin tell us?

A: Studies show a strong correlation between this compound levels and HbA1c levels in diabetic patients []. This correlation suggests that measuring this compound, specifically the N-terminal glycation of hemoglobin, can provide insights into a patient's long-term blood glucose control, similar to HbA1c measurements.

Q4: What is the significance of studying N-terminal glycation compared to other glycation sites?

A: Research suggests that the N-terminal valine of hemoglobin exhibits a higher relative glycation extent compared to lysine side chains []. This observation indicates a potential specificity in the enzymatic deglycation processes within red blood cells. Further investigation into this difference could help understand the body's natural defenses against glycation.

Q5: What are the implications of using this compound as a model compound?

A: this compound serves as a simplified model for understanding the complex structure of the N-terminal residue of human hemoglobin A1c []. Studying its formation and properties can provide valuable insights into the behavior of glycated hemoglobin, particularly its reaction with analytical reagents like phenylhydrazine [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.